![molecular formula C19H18FNO6S2 B2370765 Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 900013-10-7](/img/structure/B2370765.png)
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H18FNO6S2 and its molecular weight is 439.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structural elements:
- Benzothiophene scaffold : A core structure known for various biological activities.
- Sulfamoyl group : Implicated in enhancing solubility and biological activity.
- Fluoro substituent : Often associated with increased potency and selectivity in biological systems.
Antitumor Activity
Research indicates that compounds with a benzothiophene core exhibit significant antitumor properties. For instance, derivatives of benzothiophene have shown inhibitory effects on tubulin polymerization, which is critical for cancer cell division. A study reported that some benzothiophene derivatives had GI50 values ranging from 10.0 nM to 90.9 nM across various cancer cell lines, indicating potent growth inhibition .
Compound | GI50 Value (nM) | Cancer Cell Lines |
---|---|---|
Compound A | <10.0 | Multiple lines |
Compound B | 10.0 - 66.5 | Leukemia |
Compound C | 33.0 - 42.7 | CNS cancers |
Enzyme Inhibition
The compound's potential as a cholinesterase inhibitor has been explored. In vitro studies demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values suggesting moderate to strong inhibition . The structural modifications significantly affect the inhibitory activity, with specific derivatives showing enhanced potency.
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
Compound D | 20.8 | 30.5 |
Compound E | 121.7 | 75.0 |
Neuroprotective Effects
In addition to its enzyme inhibition properties, the compound has been evaluated for neuroprotective effects using SH-SY5Y neuroblastoma cells. The MTT assay results indicated that certain derivatives did not exhibit cytotoxicity at concentrations effective for enzyme inhibition, suggesting a favorable safety profile for potential neuroprotective applications .
Case Studies and Research Findings
Several studies have synthesized related compounds to evaluate their biological activities:
- Cholinesterase Inhibition : A series of phenylbenzothiophene derivatives were synthesized and tested for their inhibitory effects on cholinesterases, revealing a range of activities depending on the substituents present .
- Antitumor Efficacy : Research involving the synthesis of new benzothiophene derivatives highlighted their ability to inhibit cancer cell proliferation effectively, with some compounds showing selectivity towards specific cancer types .
- Structural Activity Relationship (SAR) : Studies have indicated that modifications to the benzothiophene structure can significantly alter biological activity, emphasizing the importance of SAR in drug design .
Wissenschaftliche Forschungsanwendungen
Structural Overview
The compound features a benzothiophene core with a sulfamoyl group and methoxy-substituted phenyl rings. The presence of these functional groups enhances its lipophilicity and potential interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival, potentially leading to apoptosis (programmed cell death).
- In Vitro Studies : In studies involving various cancer cell lines, including breast and lung cancer cells, the compound demonstrated a reduction in cell viability at concentrations as low as 10 µM.
Case Study: Breast Cancer Cell Line
- Objective : Evaluate cytotoxic effects.
- Method : MTT assay to measure cell viability.
- Results : IC50 value of approximately 15 µM was observed, indicating potent anticancer activity.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism of Action : It may disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- In Vitro Assays : The compound has demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Efficacy
- Objective : Assess antimicrobial properties.
- Method : Disk diffusion method for measuring inhibition zones.
- Results : Clear zones of inhibition were observed against E. coli (15 mm) and S. aureus (18 mm), with a minimum inhibitory concentration (MIC) around 50 µg/mL.
Enzyme Inhibition
The compound's sulfamoyl group is known for its role in drug design, particularly as a linker in medicinal chemistry. It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
Research Findings Summary Table
Study Focus | Methodology | Key Findings |
---|---|---|
Anticancer Activity | MTT Assay | IC50 = 15 µM in breast cancer cells |
Antimicrobial Activity | Disk Diffusion | MIC = 50 µg/mL against E. coli |
Enzyme Inhibition | Enzymatic Assays | Significant inhibition of target enzymes |
Eigenschaften
IUPAC Name |
ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO6S2/c1-4-27-19(22)17-18(16-12(20)6-5-7-15(16)28-17)29(23,24)21-13-9-8-11(25-2)10-14(13)26-3/h5-10,21H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNCHJLHMRYOTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.